Cyclo(L-Ala-L-Pro)

Descripción general

Descripción

Cyclo(L-Ala-L-Pro) Description

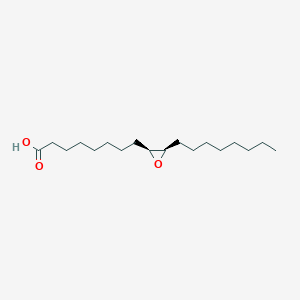

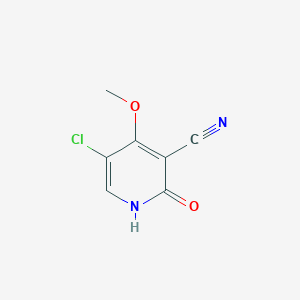

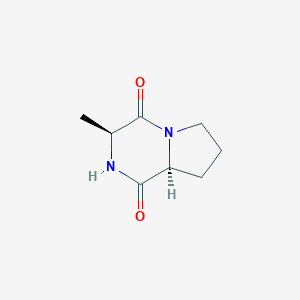

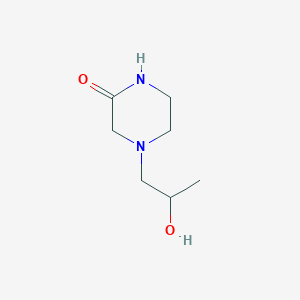

Cyclo(L-Ala-L-Pro) is a cyclic dipeptide, also known as a 2,5-diketopiperazine, which is a class of compounds that have drawn interest due to their biological activities and their role as building blocks in pharmaceuticals . This particular dipeptide consists of the amino acids L-alanine and L-proline, which are linked together to form a cyclic structure. Cyclo(L-Ala-L-Pro) has been studied for its ability to inhibit aflatoxin production in Aspergillus flavus, a property that could be of significant interest in the field of food safety .

Synthesis Analysis

The synthesis of Cyclo(L-Ala-L-Pro) involves a series of steps starting from N-Boc-L-(+)-Proline and L-(+)-Alanine. The process includes neutralization, condensation, deprotection, and cyclization, resulting in an overall yield of 65.3%. The structure of the synthesized compound is confirmed using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and Elemental analysis .

Molecular Structure Analysis

The molecular structure of Cyclo(L-Ala-L-Pro) and related cyclic peptides has been extensively studied using techniques like X-ray crystallography and NMR. For instance, the crystal structure of cyclophilin A complexed with the substrate Ala-Pro has been determined, showing that only the cis form of Ala-Pro binds to the active site of cyclophilin A . This finding is crucial as it provides insight into the mechanism of peptidyl-prolyl cis-trans isomerization, a process that is important in protein folding.

Chemical Reactions Analysis

Cyclo(L-Ala-L-Pro) has been found to interact with enzymes such as glutathione S-transferase (GST) in Aspergillus flavus. It specifically binds to recombinant AfGST and inhibits its activity, which in turn reduces the expression level of AflR, a key regulatory protein for aflatoxin production. This interaction suggests a mode of action where cyclo(L-Ala-L-Pro) inhibits aflatoxin production by affecting GST function .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclic peptides like Cyclo(L-Ala-L-Pro) are influenced by their conformation and the strength of hydrogen bonds within their structure. Vibrational spectroscopy and DFT calculations have been used to analyze the structure of similar cyclic dipeptides in both solid-state and aqueous solutions. These studies have shown that the cyclic peptides can adopt different conformations, such as boat conformations, which are consistent with their vibrational spectra10. Additionally, the self-assembly of related cyclic peptides into nanotube structures has been characterized, demonstrating the potential of these compounds to form unique nanostructures .

Aplicaciones Científicas De Investigación

- Specific Scientific Field : Mycology and Toxicology

- Summary of the Application : Cyclo(L-Ala-L-Pro) has been found to inhibit aflatoxin production in aflatoxigenic fungi, specifically Aspergillus flavus, without affecting fungal growth . Aflatoxins are potent carcinogenic toxins produced by some Aspergillus species and their contamination in crops poses a significant health risk and economic loss .

- Methods of Application or Experimental Procedures : The mode of action of Cyclo(L-Ala-L-Pro) in inhibiting aflatoxin production was investigated by identifying a glutathione S-transferase (GST) of the fungus, designated AfGST, as a binding protein of Cyclo(L-Ala-L-Pro). This was done using Cyclo(L-Ala-L-Pro)-immobilized Sepharose beads . Cyclo(L-Ala-L-Pro) specifically bound to recombinant AfGST and inhibited its GST activity .

- Results or Outcomes : The results suggest that Cyclo(L-Ala-L-Pro) inhibits aflatoxin production by affecting GST function in A. flavus . Ethacrynic acid, a known GST inhibitor, also inhibited the GST activity of recombinant AfGST and aflatoxin production of the fungus, further supporting the role of GST in aflatoxin production .

Direcciones Futuras

Propiedades

IUPAC Name |

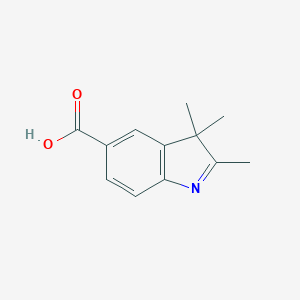

(3S,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLYCILIEOFQPK-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(L-Ala-L-Pro) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)